molecular formula C14H21NO B14960665 2-methyl-N-[4-(propan-2-yl)phenyl]butanamide

2-methyl-N-[4-(propan-2-yl)phenyl]butanamide

Cat. No.: B14960665
M. Wt: 219.32 g/mol
InChI Key: HWWINBALQZKMIE-UHFFFAOYSA-N
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Description

2-methyl-N-[4-(propan-2-yl)phenyl]butanamide is an organic compound with a complex structure that includes a butanamide backbone substituted with a methyl group and a 4-(propan-2-yl)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[4-(propan-2-yl)phenyl]butanamide typically involves the reaction of 2-methylbutanoyl chloride with 4-(propan-2-yl)aniline in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[4-(propan-2-yl)phenyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Various nucleophiles such as halides, amines, or alcohols

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Substituted amides, other derivatives

Scientific Research Applications

2-methyl-N-[4-(propan-2-yl)phenyl]butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-methyl-N-[4-(propan-2-yl)phenyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-methyl-N-[4-(propan-2-yl)phenyl]butanamide can be compared with other similar compounds, such as:

    N-phenyl-4-(2-phenylpropan-2-yl)aniline: Similar structure but with different substituents, leading to variations in chemical and biological properties.

    1-phenyl-2-propanone: A related compound with a different functional group, used in different applications.

    Indole derivatives: Compounds with a similar aromatic structure but different functional groups, leading to diverse biological activities.

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

2-methyl-N-(4-propan-2-ylphenyl)butanamide

InChI

InChI=1S/C14H21NO/c1-5-11(4)14(16)15-13-8-6-12(7-9-13)10(2)3/h6-11H,5H2,1-4H3,(H,15,16)

InChI Key

HWWINBALQZKMIE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)NC1=CC=C(C=C1)C(C)C

Origin of Product

United States

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